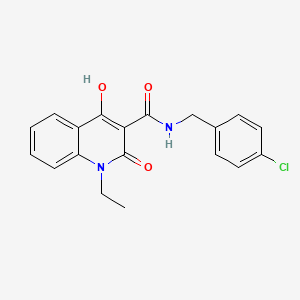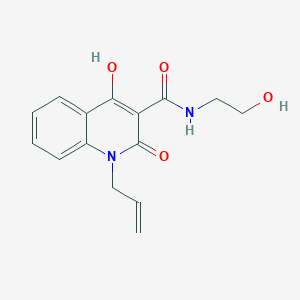
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
描述
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AHQ, is a quinoline derivative that has been widely studied for its potential applications in the field of medicinal chemistry. AHQ has shown promising results in various studies as an anti-cancer, anti-inflammatory, and anti-microbial agent.
作用机制
The exact mechanism of action of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed that 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its anti-cancer effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. The anti-inflammatory and anti-microbial effects of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may be due to its ability to inhibit the production of pro-inflammatory cytokines and disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a low toxicity profile in various studies. It has been found to have minimal effects on normal cells, while selectively targeting cancer cells. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to have anti-oxidant properties, which may contribute to its anti-cancer effects. In addition, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-angiogenic effects, which may prevent the growth of new blood vessels in tumors.
实验室实验的优点和局限性
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to have good stability and solubility in various solvents. However, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several limitations for lab experiments. It has poor bioavailability, which may limit its effectiveness in vivo. In addition, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a short half-life, which may require frequent dosing.
未来方向
There are several future directions for the study of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to improve the bioavailability and pharmacokinetic profile of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. This may involve the development of prodrugs or the use of drug delivery systems. Another potential direction is to investigate the potential of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a combination therapy with other anti-cancer agents. Finally, further studies are needed to fully understand the mechanism of action of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential applications in other fields of medicine.
合成方法
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-4-arylquinoline with ethyl acetoacetate, followed by the addition of allyl bromide and hydrolysis of the resulting product. The final step involves the reaction of the resulting compound with 2-hydroxyethylamine to yield 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The synthesis of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been optimized to improve the yield and purity of the final product.
科学研究应用
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown potential as an anti-cancer agent in various studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its anti-inflammatory and anti-microbial properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the growth of various bacterial strains.
属性
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-8-17-11-6-4-3-5-10(11)13(19)12(15(17)21)14(20)16-7-9-18/h2-6,18-19H,1,7-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLDFPPDWMFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715673 | |
| Record name | 4-Hydroxy-N-(2-hydroxyethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N-(2-hydroxyethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
CAS RN |
5663-59-2 | |
| Record name | 4-Hydroxy-N-(2-hydroxyethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



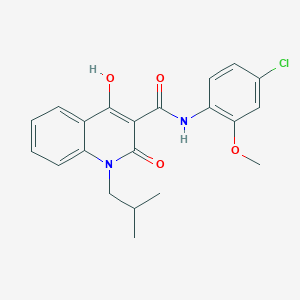
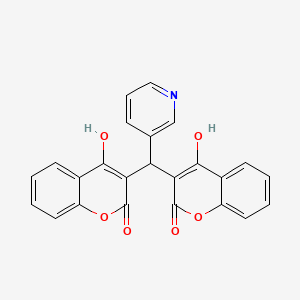
![ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5913548.png)

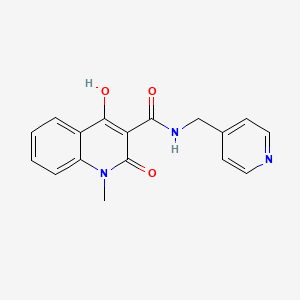
![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)
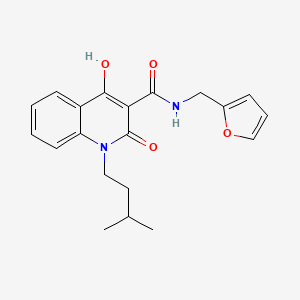
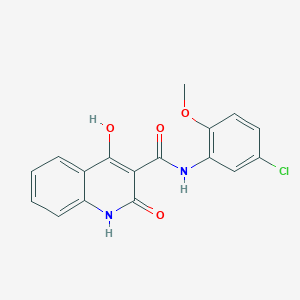
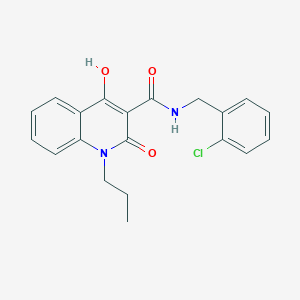
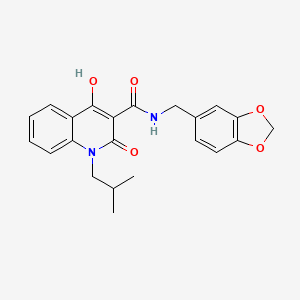

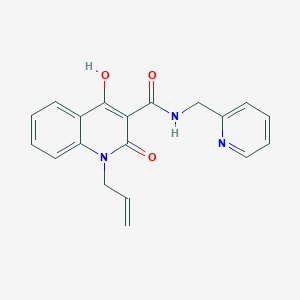
![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
